3-Chloro-2-biphenylol potassium salt
Description
Properties
CAS No. |
18128-17-1 |
|---|---|
Molecular Formula |
C12H8ClKO |
Molecular Weight |
242.74 g/mol |
IUPAC Name |
potassium;2-chloro-6-phenylphenolate |
InChI |
InChI=1S/C12H9ClO.K/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9;/h1-8,14H;/q;+1/p-1 |
InChI Key |
MNVHODLJABCKMB-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)[O-].[K+] |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)[O-].[K+] |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)[O-].[K+] |
Other CAS No. |
18128-17-1 |
Synonyms |
6-Chloro-2-phenylphenol, potassium salt |
Origin of Product |
United States |
Comparison with Similar Compounds
Sodium 5-Chloro-2-biphenylolate (CAS 63992-41-6)
Structural Differences :
- Substituent Position : The sodium salt features a chlorine atom at position 5 (vs. position 3 in the potassium salt) and a phenyl group at position 2, creating a positional isomer .
- Counterion : Sodium (Na⁺) vs. potassium (K⁺), affecting ionic radius (Na⁺: 0.95 Å; K⁺: 1.33 Å) and solubility.
Physicochemical Properties :
- Potassium salts generally exhibit lower water solubility but higher organic solvent compatibility than sodium salts due to larger ionic size. For example, sodium 5-chloro-2-biphenylolate may dissolve more readily in aqueous systems, whereas the potassium salt could favor polar aprotic solvents like DMSO .
N-(4-Chloro-2-substituted Benzenesulfonyl)cyanamide Potassium Salts
Structural Contrast :
- Compounds such as 9 (N-[4-Chloro-2-(4-chlorobenzylthio)-5-methylbenzenesulfonyl]cyanamide potassium salt) and 10 (N-{4-Chloro-5-methyl-2-[(2-phenylsulfonyl)ethylthio]benzenesulfonyl}cyanamide potassium salt) feature sulfonyl cyanamide and alkylthio groups, unlike the biphenylol backbone of 3-chloro-2-biphenylol potassium salt .
Key Properties :
- Melting Points : Compound 9 (231–233°C) and 10 (126–129°C) show significant variation due to substituent bulk and symmetry. The potassium salt of 3-chloro-2-biphenylol likely has a higher melting point (>200°C) owing to aromatic stacking.
- Spectral Data :
- IR : Absence of sulfonyl (1342–1151 cm⁻¹) or cyanamide (2175–2179 cm⁻¹) peaks in this compound; instead, C-O-K vibrations (~1250–1150 cm⁻¹) dominate .
- ¹H-NMR : Aromatic protons in this compound would resonate near δ 7.0–7.5 ppm, with splitting patterns influenced by chlorine’s electron-withdrawing effect .
Neutral Chlorinated Biphenyls (e.g., 3-Chlorobiphenyl)
Functional Group Difference :
- Neutral chlorobiphenyls lack the hydroxyl/phenolate group, rendering them less acidic and reactive. For example, 3-chlorobiphenyl (CAS 2050-67-1) is non-ionic and lipophilic .
Physicochemical Behavior :
- Solubility : this compound is water-soluble (ionized), while 3-chlorobiphenyl is hydrophobic (log P ~4.5).
- Reactivity: The phenolate group in the potassium salt facilitates electrophilic substitution (e.g., nitration), whereas neutral chlorobiphenyls undergo slower halogenation .
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